Piperidine-2-carboxylic acid hydrochloride chemical properties
Piperidine-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carboxylic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic, cyclic α-amino acid.[1][2] It serves as a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[3] As a derivative of piperidine, its rigid cyclic structure provides a valuable scaffold for conformational constraint in peptide and small molecule design.[3] This guide focuses on the hydrochloride salt of piperidine-2-carboxylic acid, the form in which this compound is commonly supplied and utilized in laboratory settings. The hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in various synthetic applications. We will delve into its core chemical properties, reactivity, synthesis, and applications, providing a comprehensive resource for researchers and drug development professionals.
Molecular Structure and Stereochemistry
Piperidine-2-carboxylic acid hydrochloride possesses a six-membered saturated heterocycle with a carboxylic acid group at the C-2 position. The nitrogen atom is protonated in the presence of hydrochloric acid, forming an ammonium salt.
The carbon atom at the 2-position is a chiral center, meaning the molecule exists as two enantiomers: (S)-piperidine-2-carboxylic acid and (R)-piperidine-2-carboxylic acid, as well as a racemic mixture of both. The (S)-stereoisomer is the more common naturally occurring form.[1] The specific stereoisomer is critical in pharmaceutical synthesis, as biological activity is often highly dependent on chirality.
Caption: Structure of Piperidine-2-carboxylic Acid Hydrochloride.
Physicochemical Properties
The hydrochloride salt form significantly influences the physical properties of pipecolic acid, particularly its melting point and solubility. The ionic character imparted by the salt enhances its crystallinity and solubility in polar solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 165.62 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [2][6] |
| Melting Point | 265.8 °C (Boiling Point at 760 mmHg) | [5] |
| Solubility | Soluble in water | [2] |
| LogP (for free acid) | -2.31 | [7][8] |
| InChIKey | AUGDEGXARBUSFU-JEDNCBNOSA-N ((S)-isomer) | [4] |
| CAS Number | 2133-33-7 ((S)-isomer) | [4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of piperidine-2-carboxylic acid hydrochloride.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring. The proton alpha to the carbonyl group (at C2) typically appears as a distinct multiplet. The protons on the nitrogen appear as a broad signal due to exchange and coupling with the quadrupolar nitrogen nucleus.
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¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid. The carbon alpha to the carbonyl (C2) and the carbon alpha to the nitrogen (C5) will also have characteristic shifts. The remaining three methylene carbons of the ring will appear in the aliphatic region.[9]
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.
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O-H Stretch : A broad absorption band characteristic of the carboxylic acid O-H group.
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N⁺-H Stretch : A broad band in the 3000-2500 cm⁻¹ region, typical for ammonium salts.
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C=O Stretch : A strong, sharp absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.
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C-H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds. The NIST WebBook provides a reference IR spectrum for the free acid, which serves as a useful comparison.[10]
-
-
Mass Spectrometry (MS) : Under typical mass spectrometry conditions (e.g., ESI+), the molecule will be detected as its corresponding free base after the loss of HCl. The expected [M+H]⁺ ion for the free acid (C₆H₁₁NO₂) would have an m/z of approximately 130.1.
Synthesis and Reactivity
Synthesis Overview
The most common industrial synthesis of piperidine-2-carboxylic acid involves the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid (picolinic acid).[3] This reaction effectively reduces the pyridine ring to a piperidine ring.
Caption: General synthesis via catalytic hydrogenation.
This method is advantageous due to its simplicity and high yields.[3] Alternative approaches, particularly for enantiomerically pure forms, involve asymmetric synthesis or biocatalysis, though these can be more complex and costly for large-scale production.[3][11]
Chemical Reactivity
Piperidine-2-carboxylic acid hydrochloride exhibits the dual reactivity characteristic of amino acids.
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Carboxylic Acid Group : The carboxyl group can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amide bond formation (via activation with coupling reagents like DCC or EDC). This functionality is key to incorporating the pipecolic acid scaffold into larger molecules.
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Secondary Amine Group : The amine is present as a hydrochloride salt. To engage it in reactions, it must first be neutralized with a base (e.g., triethylamine, sodium bicarbonate). The resulting free secondary amine is a potent nucleophile and can readily undergo N-acylation, N-alkylation, or reductive amination. This is the most common site for modification in drug synthesis.
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Chelation : Like many amino acids, pipecolic acid can act as a chelating agent, forming complexes with metal ions.[1]
Applications in Research and Drug Development
The rigid, chiral structure of piperidine-2-carboxylic acid makes it an invaluable building block in medicinal chemistry.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of several drugs. Notable examples include the local anesthetic Ropivacaine and the antipsychotic Thioridazine.[3] Its incorporation often imparts favorable pharmacokinetic properties and helps to lock the molecule into a biologically active conformation.
-
Peptidomimetics : In peptide science, pipecolic acid is used as a proline analogue to introduce conformational constraints. The six-membered ring is more flexible than proline's five-membered ring, offering a different set of structural possibilities for designing peptides with enhanced stability and receptor affinity.
-
Biochemical Research : L-Pipecolic acid is a metabolite of L-lysine in mammals.[1] Elevated levels of pipecolic acid in the body are associated with certain metabolic disorders, such as pipecolic acidemia, making it a relevant biomarker in clinical research.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of piperidine-2-carboxylic acid hydrochloride is essential for laboratory safety.
-
Hazard Identification : The compound is classified as causing skin and eye irritation.[12] It may also cause respiratory tract irritation and is considered toxic if swallowed.[12]
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Storage :
Experimental Protocol: N-Boc Protection
A common and fundamental reaction is the protection of the nitrogen atom, which allows for selective reaction at the carboxylic acid terminus. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Objective: To synthesize N-Boc-piperidine-2-carboxylic acid from piperidine-2-carboxylic acid hydrochloride.
Materials:
-
Piperidine-2-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Dioxane (or THF) and Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution & Neutralization : Dissolve piperidine-2-carboxylic acid hydrochloride in a 1:1 mixture of dioxane and water. Cool the solution in an ice bath to 0-5 °C.
-
Basification : Slowly add a solution of sodium bicarbonate (or 1M NaOH) portion-wise while stirring until the pH of the solution is between 9-10. This step is crucial as it deprotonates the ammonium salt to the free secondary amine, which is the reactive nucleophile.
-
Boc Anhydride Addition : To the cold, basic solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 20-30 minutes.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - pH Adjustment : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidification : Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 1M HCl. The N-Boc protected product, being less water-soluble than the starting material, should precipitate out or form an oil.
-
Extraction : Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing & Drying : Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine-2-carboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for N-Boc protection of the title compound.
References
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PubChem. (n.d.). Pipecolic acid hydrochloride, (-)-. National Center for Biotechnology Information. [Link]
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iChemical. (n.d.). (2S)-2-Piperidinecarboxylic acid hydrochloride. [Link]
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CANBI. (n.d.). Material Safety Data: (S)-Piperidine-2-carboxylic acid. [Link]
- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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Wikipedia. (n.d.). Pipecolic acid. [Link]
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PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Link]
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PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Global Substance Registration System (GSRS). (n.d.). PIPECOLIC ACID HYDROCHLORIDE. [Link]
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Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]
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NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid. [Link]
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Stenutz. (n.d.). piperidine-2-carboxylic acid. [Link]
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NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid IR Spectrum. [Link]
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MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
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Oakwood Chemical. (n.d.). (S)-Piperidine-2-carboxylic acid hydrochloride, 98% Purity. [Link]
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